molecular formula C8H9N3O2 B2853003 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1339670-12-0

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B2853003
CAS No.: 1339670-12-0
M. Wt: 179.179
InChI Key: FGVYHOYLFKONGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid is an organic compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol This compound features a pyrimidine ring attached to an azetidine ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing bulk custom synthesis and procurement strategies .

Chemical Reactions Analysis

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve desired outcomes.

Scientific Research Applications

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-4-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVYHOYLFKONGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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